N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide
Description
N-[(2Z)-3-(2-Methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide is a synthetic organic compound characterized by a complex bicyclic thienothiazole scaffold modified with sulfone and methoxyphenyl substituents. Its IUPAC name reflects its stereochemical (2Z configuration) and structural features, including a tetrahydrothieno[3,4-d][1,3]thiazole core, two sulfonyl oxygen atoms at the 5-position, and a 2-methoxyphenyl group attached to the nitrogen at position 3 .
The compound’s stereochemistry (Z-configuration) may influence its biological activity by dictating spatial orientation during target binding.
Properties
Molecular Formula |
C20H20N2O4S2 |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
N-[3-(2-methoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-2-phenylacetamide |
InChI |
InChI=1S/C20H20N2O4S2/c1-26-17-10-6-5-9-15(17)22-16-12-28(24,25)13-18(16)27-20(22)21-19(23)11-14-7-3-2-4-8-14/h2-10,16,18H,11-13H2,1H3 |
InChI Key |
KHDJTHZFDMWGCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C3CS(=O)(=O)CC3SC2=NC(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide typically involves the reaction of N-(2-methoxyphenyl)-N’-(2-methylphenyl)thiourea with α-chloroacetone. The reaction is carried out under acidic conditions, often in boiling ethanol for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(2Z)-3-(2-methoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets within biological systems. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- The phenylacetamide moiety may offer stronger π-π stacking interactions with biological targets than the carbamate-linked thiazole derivatives .
Pharmacological Implications
- Thiazol-5-ylmethyl Carbamates : These derivatives exhibit activity in protease inhibition due to their hydroperoxide groups, which act as reactive oxygen species (ROS) scavengers . In contrast, the target compound’s sulfone groups may confer anti-inflammatory or kinase-inhibitory properties, as seen in other sulfone-containing drugs (e.g., Celecoxib).
- Methoxy vs. Hydroperoxy Substituents : The 2-methoxyphenyl group in the target compound likely improves blood-brain barrier penetration compared to the polar hydroperoxy groups in the carbamate derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
